N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
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Overview
Description
N’-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a dimethylphenyl group, a hydroxypropyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylphenylamine, 1-methyl-1H-pyrrole, and ethylenediamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
N’-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide include:
- N’-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1H-pyrrol-2-yl)propyl]ethanediamide
- N’-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-indol-2-yl)propyl]ethanediamide
Uniqueness
The uniqueness of N’-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-7-14(11-13(12)2)20-18(24)17(23)19-9-8-16(22)15-5-4-10-21(15)3/h4-7,10-11,16,22H,8-9H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIOIANXTFRDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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